molecular formula C37H32N4O5 B15123638 Fmoc-Trp-Trp-OH

Fmoc-Trp-Trp-OH

Cat. No.: B15123638
M. Wt: 612.7 g/mol
InChI Key: SIZFXMSWZGJJLM-HEVIKAOCSA-N
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Description

The compound N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-tryptophan (Fmoc-Trp-Trp-OH) is a dipeptide derivative used extensively in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino terminus, facilitating the stepwise assembly of peptides. The presence of two tryptophan residues makes this compound particularly interesting due to the unique properties of tryptophan, such as its aromaticity and ability to participate in π-π interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Trp-Trp-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:

    Attachment to Resin: The first tryptophan residue is attached to a solid support resin.

    Fmoc Protection: The amino group of the tryptophan is protected using the Fmoc group.

    Coupling: The second tryptophan residue is coupled to the first using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tryptophan residues can undergo oxidation to form kynurenine derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of any oxidized tryptophan residues.

    Substitution: The Fmoc group can be substituted with other protecting groups if needed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Piperidine for Fmoc deprotection.

Major Products:

    Oxidation: Kynurenine derivatives.

    Reduction: Reduced tryptophan residues.

    Substitution: Deprotected amino groups ready for further coupling.

Scientific Research Applications

Chemistry: Fmoc-Trp-Trp-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a preferred choice for researchers.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions due to the unique properties of tryptophan residues.

Medicine: The compound is used in the development of peptide-based drugs. Its ability to form stable peptides makes it valuable in drug design and development.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides.

Mechanism of Action

The mechanism of action of Fmoc-Trp-Trp-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, allowing for selective reactions at the carboxyl terminus. Upon deprotection, the amino group is free to participate in further coupling reactions, facilitating the stepwise assembly of peptides.

Comparison with Similar Compounds

  • N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan (Fmoc-Trp-OH)
  • N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-phenylalanine (Fmoc-Trp-Phe-OH)
  • N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-tyrosine (Fmoc-Trp-Tyr-OH)

Uniqueness: Fmoc-Trp-Trp-OH is unique due to the presence of two tryptophan residues, which confer distinct properties such as enhanced aromaticity and the ability to participate in π-π interactions. This makes it particularly useful in studies involving protein-protein interactions and the design of peptide-based drugs.

Properties

Molecular Formula

C37H32N4O5

Molecular Weight

612.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C37H32N4O5/c42-35(40-34(36(43)44)18-23-20-39-32-16-8-6-10-25(23)32)33(17-22-19-38-31-15-7-5-9-24(22)31)41-37(45)46-21-30-28-13-3-1-11-26(28)27-12-2-4-14-29(27)30/h1-16,19-20,30,33-34,38-39H,17-18,21H2,(H,40,42)(H,41,45)(H,43,44)/t33-,34-/m0/s1

InChI Key

SIZFXMSWZGJJLM-HEVIKAOCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)O

Origin of Product

United States

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